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Compound of Interest

Compound Name: 6-Iodoisoquinolin-3-amine

Cat. No.: B15229932 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data on the solubility and stability of 6-Iodoisoquinolin-3-
amine has been found in publicly available literature. This guide is therefore based on

computational predictions, established chemical principles, and data from structurally related

compounds. All presented data should be considered predictive and requires experimental

verification.

Introduction
6-Iodoisoquinolin-3-amine is a halogenated heterocyclic amine that holds potential as a

building block in medicinal chemistry and materials science. The iodo-substituent provides a

reactive handle for various cross-coupling reactions, while the aminoisoquinoline core is a

scaffold found in numerous biologically active compounds. A thorough understanding of its

physicochemical properties, particularly solubility and stability, is crucial for its effective use in

research and development. This document provides a predictive overview of these properties

and outlines standard protocols for their experimental determination.

Predicted Physicochemical Properties and
Solubility
The physicochemical properties of 6-Iodoisoquinolin-3-amine were predicted using the

SwissADME web tool. These predictions offer insights into its likely behavior in various solvent
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systems and biological environments.

Table 1: Predicted Physicochemical Properties of 6-Iodoisoquinolin-3-amine

Property Predicted Value

Molecular Formula C₉H₇IN₂

Molecular Weight 270.07 g/mol

LogP (Consensus) 2.15

Topological Polar Surface Area (TPSA) 38.91 Å²

Number of H-bond Acceptors 2

Number of H-bond Donors 1

Molar Refractivity 62.45

The predicted LogP value of 2.15 suggests that 6-Iodoisoquinolin-3-amine has a moderate

lipophilic character. This indicates a preference for non-polar environments over aqueous

media.

Predicted Aqueous Solubility
Aqueous solubility was predicted using multiple models within the SwissADME platform. The

results consistently point towards low solubility in water.

Table 2: Predicted Aqueous Solubility of 6-Iodoisoquinolin-3-amine

Model LogS Predicted Solubility Class

ESOL -3.10 Moderately soluble

Ali et al. -3.65 Poorly soluble

SILICOS-IT -3.42 Poorly soluble

Note: The LogS scale is defined as follows: Insoluble < -10 < Poorly < -6 < Moderately < -4 <

Soluble < -2 < Very < 0 < Highly.
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These predictions suggest that while the compound is not insoluble, its solubility in neutral

aqueous solutions is limited. The presence of the basic amino group implies that the solubility

will be pH-dependent, likely increasing in acidic conditions due to the formation of a more

soluble protonated species.

Predicted Solubility in Common Organic Solvents
Based on its predicted LogP and structural features, the following qualitative solubility profile in

common laboratory solvents can be anticipated:

Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have moderate to good solubility

due to the potential for hydrogen bonding with the amino group.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be well-soluble,

particularly in DMSO and DMF, which are excellent solvents for a wide range of organic

compounds.

Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is expected in aromatic

solvents like toluene due to the aromatic nature of the isoquinoline ring. Solubility in aliphatic

non-polar solvents like hexanes is likely to be poor.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is

predicted.

Predicted Stability Profile and Degradation
Pathways
The stability of 6-Iodoisoquinolin-3-amine is influenced by its functional groups: the iodo-

substituent, the aromatic amine, and the isoquinoline nucleus.

Potential Degradation Pathways
Photodegradation: Aromatic iodides are often sensitive to light. The carbon-iodine bond is

weaker than carbon-bromine or carbon-chlorine bonds and can undergo homolytic cleavage

upon exposure to UV or even visible light. This would generate radical species, potentially

leading to decomposition or the formation of colored impurities.
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Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation.[1]

Oxidizing agents can convert the amine to nitroso or nitro compounds, or lead to the

formation of colored polymeric materials through radical coupling reactions.[2] The

isoquinoline ring itself is relatively stable to oxidation, but the presence of the electron-

donating amino group can activate the ring system.

Thermal Degradation: While five-membered heterocyclic iodine compounds can have

considerable thermal stability, the overall thermal stability of 6-Iodoisoquinolin-3-amine
would need to be experimentally determined.[3] High temperatures could potentially lead to

decomposition.

Hydrolytic Stability: The C-I and C-N bonds on the aromatic ring are generally stable to

hydrolysis under neutral pH conditions. Stability may be reduced under harsh acidic or basic

conditions, although significant degradation is not typically expected.

The following diagram illustrates the most probable degradation pathways for 6-
Iodoisoquinolin-3-amine.
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Predicted Degradation Pathways for 6-Iodoisoquinolin-3-amine
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Workflow for Solubility and Stability Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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